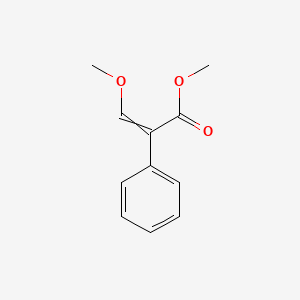

Methyl 3-methoxy-2-phenyl-2-propenoate

Descripción

Propiedades

Número CAS |

6460-86-2 |

|---|---|

Fórmula molecular |

C11H12O3 |

Peso molecular |

192.21 g/mol |

Nombre IUPAC |

methyl 3-methoxy-2-phenylprop-2-enoate |

InChI |

InChI=1S/C11H12O3/c1-13-8-10(11(12)14-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |

Clave InChI |

XUFMDIIAUXUSGE-UHFFFAOYSA-N |

SMILES canónico |

COC=C(C1=CC=CC=C1)C(=O)OC |

Origen del producto |

United States |

Methyl 3-methoxy-2-phenyl-2-propenoate (CAS 6460-86-2): Structural Significance, Synthesis, and Applications in Strobilurin Fungicide Development

Executive Summary

In the landscape of modern agrochemicals and drug development, few structural motifs have proven as transformative as the methoxyacrylate pharmacophore. At the heart of this chemical class is methyl 3-methoxy-2-phenyl-2-propenoate , registered under CAS number 6460-86-2 [1]. Also known by its IUPAC name, methyl (E)-3-methoxy-2-phenylprop-2-enoate, this compound serves as the foundational building block for strobilurin fungicides[2]. This technical guide synthesizes the structural biology, mechanistic action, and field-proven synthetic protocols required to leverage this molecule in advanced chemical research.

Chemical Identity & Structural Biology

Methyl 3-methoxy-2-phenyl-2-propenoate (often referred to as methyl 3-methoxy-2-phenylacrylate) is a highly reactive α,β-unsaturated ester[1]. The biological efficacy of this molecule is entirely dependent on its stereochemistry; the (E)-isomer is the active conformation required for target binding[3].

Table 1: Physicochemical Properties[1]

| Property | Value |

| IUPAC Name | methyl (E)-3-methoxy-2-phenylprop-2-enoate |

| CAS Registry Number | 6460-86-2 |

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| PubChem CID | 331481 |

| Appearance | Milky white to yellow solid (purified)[4] |

| Melting Point | 73–75 °C (for the unsubstituted core)[4] |

Mechanistic Action: Cytochrome bc1 Inhibition

The (E)-methyl 3-methoxy-2-phenylacrylate substructure is the critical pharmacophore responsible for the broad-spectrum antifungal activity of strobilurins, such as Coumoxystrobin (SYP-3375) and Azoxystrobin[5].

Mechanistic Causality: The molecule acts as a lethal mimic of ubiquinol. By binding to the quinol oxidation (Qo) site of the mitochondrial cytochrome bc1 complex (Complex III), the methoxyacrylate core physically blocks the transfer of electrons between cytochrome b and cytochrome c1[3]. This disruption halts the proton gradient across the inner mitochondrial membrane, leading to rapid ATP depletion and subsequent fungal cell death[2]. The (E)-geometry is non-negotiable, as it perfectly aligns the methoxy oxygen and the ester carbonyl to form critical hydrogen bonds within the Qo binding pocket.

Figure 1: Mechanism of action of methoxyacrylate-based strobilurin fungicides.

Synthetic Methodologies & Protocols

The synthesis of the (E)-methyl 3-methoxy-2-phenylacrylate core requires precise control over stereochemistry and reaction kinetics. The following protocol utilizes a titanium tetrachloride (TiCl4)-mediated condensation, adapted from validated industrial methodologies[4].

Mechanistic Causality in Experimental Design

-

Lewis Acid Activation: TiCl4 is selected over weaker Lewis acids because it effectively coordinates with trimethyl orthoformate to generate a highly electrophilic oxonium intermediate.

-

Thermodynamic Control (0–10°C): The formation of the TiCl4-orthoformate complex is highly exothermic. Maintaining low temperatures prevents the degradation of the oxonium species and minimizes unwanted polymerization of the acrylate product[4].

-

Base-Promoted Elimination: Triethylamine (TEA) is introduced to neutralize the reaction and facilitate the elimination of a methanol molecule, driving the formation of the (E)-alkene double bond. The (E)-geometry is thermodynamically favored due to steric repulsion between the phenyl and methoxy groups in the transition state.

Step-by-Step Protocol: TiCl4-Mediated Condensation

-

System Preparation: Purge a dry reaction flask with nitrogen gas to prevent atmospheric moisture from hydrolyzing the highly reactive TiCl4[4].

-

Reagent Loading: Add 350 mL of anhydrous 1,2-dichloroethane, followed by 0.45 mol (87.1 g) of TiCl4. Cool the mixture to 10°C[4].

-

Oxonium Generation: Vigorously stir the solution while dropwise adding 0.45 mol (47.8 g) of trimethyl orthoformate. Stir at room temperature for 1 hour to ensure complete complexation[4].

-

Condensation: Cool the reaction mixture to 0°C. Slowly add 0.3 mol (45.0 g) of methyl phenylacetate dropwise. Allow the reaction to proceed at room temperature for 2 hours[4].

-

Elimination: Cool the mixture to 5°C and add 0.72 mol (74.3 g) of triethylamine. Stir for 1 hour at room temperature to drive the elimination step[4].

-

Quenching & Extraction: Cool to 10°C and quench the reaction by adding 0.72 mol (263 g) of 10% dilute HCl. After 10 minutes, add 200 mL of distilled water. Separate the organic layer[4].

Self-Validating Quality Control

-

In-Process Monitoring: Monitor the elimination step via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the intermediate oxonium/alcohol spot validates the completion of the elimination phase.

-

Post-Process Validation: Wash the organic layer with water, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure. Recrystallize the crude product from n-hexane. The isolated milky white solid must exhibit a sharp melting point of 73–75°C[4]. A depressed melting point indicates incomplete elimination or residual moisture, necessitating secondary recrystallization.

Figure 2: Titanium tetrachloride-mediated synthesis workflow for the methoxyacrylate core.

Quantitative Data: Antifungal Efficacy

Modern drug design frequently utilizes the methyl 3-methoxy-2-phenyl-2-propenoate core to synthesize novel hybrid molecules. Recent studies have successfully fused this pharmacophore with coumarin ring-opening derivatives, yielding compounds that significantly outperform commercial standards[2].

Table 2: Comparative Antifungal Activity (EC50 against Botrytis cinerea)[2]

| Compound | EC50 (µM) | Structural Note |

| Azoxystrobin (Standard) | 0.0884 | Commercial strobilurin standard |

| Derivative 6b | 0.0544 | Coumarin-strobilurin hybrid containing the methoxyacrylate core |

| Derivative 6e | 0.0823 | Coumarin-strobilurin hybrid containing the methoxyacrylate core |

The data in Table 2 validates that retaining the (E)-methyl 3-methoxy-2-phenylacrylate substructure while modifying the peripheral aromatic rings allows researchers to fine-tune lipophilicity and overcome localized fungal resistance[2].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 331481: Methyl 3-methoxy-2-phenyl-2-propenoate". PubChem. URL:[Link]

-

Zhang, M.-Z., et al. "Design, Synthesis and Antifungal Activity of Coumarin Ring-Opening Derivatives". Molecules. URL:[Link]

- Chongqing Ziguang Chemical Co Ltd. "Synthetic method of 3-methoxy-2-aryl methyl acrylate compound" (Patent CN102115458A). Google Patents.

-

Vogl, S., et al. "Identification and quantification of coumarins in Peucedanum ostruthium (L.) Koch by HPLC-DAD and HPLC-DAD-MS". ResearchGate. URL:[Link]

Sources

- 1. Methyl 3-methoxy-2-phenyl-2-propenoate | C11H12O3 | CID 331481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Antifungal Activity of Coumarin Ring-Opening Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure, Synthesis, and Properties of Methyl 3-methoxy-2-phenyl-2-propenoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the evolution of synthetic chemistry and its profound impact on various fields, particularly in drug discovery and agrochemicals. The β-methoxyacrylate scaffold, a key structural motif in the strobilurin class of fungicides, represents a cornerstone of modern crop protection. This guide is dedicated to a fundamental member of this class: Methyl 3-methoxy-2-phenyl-2-propenoate. Our objective is to provide a comprehensive technical resource that delves into the core aspects of this molecule, from its synthesis and structural elucidation to its potential applications. This document is designed not as a rigid set of instructions, but as a foundation for innovation, encouraging a deeper understanding of the underlying chemical principles that govern the properties and reactivity of this important compound.

Introduction to Methyl 3-methoxy-2-phenyl-2-propenoate

Methyl 3-methoxy-2-phenyl-2-propenoate, with the chemical formula C₁₁H₁₂O₃, is an α,β-unsaturated ester that belongs to the broader class of β-methoxyacrylates.[1] Its structure is characterized by a phenyl group and a methoxy group attached to the double bond, and a methyl ester functionality. This arrangement of functional groups is of significant interest due to its prevalence in a variety of biologically active molecules.

The core structure of Methyl 3-methoxy-2-phenyl-2-propenoate is a key pharmacophore in strobilurin analogues, a major class of agricultural fungicides.[2][3][4] These compounds are known to inhibit mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby disrupting the electron transport chain.[3] Understanding the synthesis and properties of Methyl 3-methoxy-2-phenyl-2-propenoate provides a foundational knowledge base for the development of new and more effective agrochemicals and potentially, pharmaceuticals.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | methyl 3-methoxy-2-phenylprop-2-enoate | PubChem[1] |

| CAS Number | 6460-86-2 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |

Synthesis of Methyl 3-methoxy-2-phenyl-2-propenoate

The synthesis of Methyl 3-methoxy-2-phenyl-2-propenoate can be achieved through a two-step process involving a formylation reaction followed by methylation. The following protocol is adapted from a patented synthetic method for (E)-methyl 3-methoxy-2-phenylacrylate.[5] This approach offers a clear and reproducible pathway to the target molecule.

Synthetic Pathway Overview

Caption: Predicted mass spectrometry fragmentation of Methyl 3-methoxy-2-phenyl-2-propenoate.

Key expected fragments include:

-

m/z 161: Loss of a methoxy radical (•OCH₃).

-

m/z 133: Loss of the carbomethoxy radical (•COOCH₃).

-

m/z 105: Phenylcarbonyl cation [C₆H₅CO]⁺.

-

m/z 77: Phenyl cation [C₆H₅]⁺.

Applications and Significance in Research and Development

The primary significance of Methyl 3-methoxy-2-phenyl-2-propenoate lies in its role as a structural analogue of the strobilurin fungicides. [2][3]The β-methoxyacrylate group is the essential pharmacophore responsible for the fungicidal activity of this class of compounds. [4] Key Areas of Application and Research Interest:

-

Agrochemicals: As a simplified model compound, it is invaluable for studying the structure-activity relationships (SAR) of strobilurin fungicides. Modifications to the phenyl ring and the ester group can lead to the discovery of new fungicides with improved efficacy, broader spectrum of activity, and reduced environmental impact.

-

Drug Discovery: The β-methoxyacrylate moiety has also been explored in medicinal chemistry. The ability of this functional group to act as a Michael acceptor suggests its potential for covalent modification of biological targets.

-

Organic Synthesis: Methyl 3-methoxy-2-phenyl-2-propenoate serves as a versatile building block in organic synthesis for the introduction of the β-methoxyacrylate unit into more complex molecules.

Conclusion

Methyl 3-methoxy-2-phenyl-2-propenoate, while a relatively simple molecule, holds a significant position in the landscape of synthetic and medicinal chemistry. Its connection to the highly successful strobilurin fungicides underscores the importance of understanding its fundamental chemistry. This guide has provided a detailed overview of its synthesis, a predictive analysis of its spectroscopic properties, and an insight into its applications. It is our hope that this technical resource will serve as a valuable tool for researchers and professionals, fostering further innovation and discovery in the fields of drug development and crop protection.

References

- Dalian Join King Fine Chem Co Ltd. (2011). Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds. CN102115458A.

-

SpectraBase. (n.d.). Methyl 3-(2-methoxyphenyl)-2-phenyl-propanoate. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3-methoxy-2-aryl methyl acrylate compound. CN102115458A.

-

Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. (2007). Journal of Agricultural and Food Chemistry, 55(9), 3836-3843. Retrieved from [Link]

-

Design, synthesis, and fungicidal activities of new strobilurin derivatives. (2007). PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectral fragmentation of compound 2 suggested at δ 3.36 ppm... Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). Retrieved from [Link]

-

Kharas, G. B., et al. (n.d.). Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methoxy-2-phenyl-2-propenoate. Retrieved from [Link]

Sources

- 1. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester [webbook.nist.gov]

- 2. Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds - Eureka | Patsnap [eureka.patsnap.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl 3-methoxypropionate(3852-09-3) 1H NMR spectrum [chemicalbook.com]

- 5. CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents [patents.google.com]

Technical Whitepaper: Physical Properties and Synthetic Methodologies of Methyl 3-methoxy-2-phenyl-2-propenoate

Executive Summary

Methyl 3-methoxy-2-phenyl-2-propenoate (also known as methyl 3-methoxy-2-phenylacrylate) is a critical synthetic intermediate and pharmacophore core in modern agrochemical and pharmaceutical development. Most notably, its (E)-isomer serves as the fundamental substructure for strobilurin fungicides, such as Coumoxystrobin, which exhibit broad-spectrum antifungal activity[1],[2].

This whitepaper provides an in-depth technical analysis of the physical properties of methyl 3-methoxy-2-phenyl-2-propenoate, the mechanistic rationale behind its biological efficacy, and a field-proven, scalable synthetic protocol designed to maximize the yield of the thermodynamically stable (E)-isomer.

Chemical Identity & Physical Properties Profile

Understanding the baseline physical and chemical properties of methyl 3-methoxy-2-phenyl-2-propenoate is essential for downstream formulation and purification workflows. The compound is highly lipophilic, allowing it to penetrate fungal cell membranes efficiently, a trait reflected by its XLogP3 value[3].

Quantitative Data Summary

Below is the consolidated physicochemical profile of the pure (E)-isomer:

| Property | Value / Description | Analytical Significance |

| IUPAC Name | Methyl (E)-3-methoxy-2-phenylprop-2-enoate | Defines the specific stereochemistry required for biological activity. |

| CAS Registry Number | 6460-86-2[4] | Primary identifier for regulatory and sourcing compliance. |

| Molecular Formula | C₁₁H₁₂O₃[4] | - |

| Molecular Weight | 192.21 g/mol [4] | Critical for stoichiometric calculations during synthesis. |

| Appearance | Milky white to white solid[5] | Visual indicator of purity post-recrystallization. |

| Melting Point | 73–75 °C[5] | Primary metric for assessing crystalline purity. |

| XLogP3 | ~2.15[3] | Indicates optimal lipophilicity for membrane permeation. |

| Topological Polar Surface Area | 35.5 Ų[3] | Suggests excellent bioavailability and cellular uptake. |

Mechanistic Role & Biological Causality

The architectural significance of methyl 3-methoxy-2-phenyl-2-propenoate lies in its function as a toxophore —the specific portion of a molecule responsible for its biological activity. In agricultural chemistry, this enol ether ester mimics the natural strobilurin structure.

Cytochrome bc1 Complex Inhibition

The (E)-isomer specifically targets the Qo site of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial respiratory chain[6],[2]. By competitively binding to this site, the compound halts the oxidation of ubiquinol. This blockage halts electron transfer, collapses the electrochemical gradient, depletes ATP synthesis, and ultimately triggers fungal cell death.

Caption: Mechanism of action: MMPP pharmacophore binding to the Qo site, halting fungal respiration.

Advanced Synthetic Methodology: Expertise & Experience

Historically, the methoxymethylenation of methyl phenylacetate relied on sodium hydride (NaH) and methyl formate. However, NaH is highly pyrophoric and extremely sensitive to ambient moisture, creating severe safety hazards and inconsistent yields during industrial scale-up[5].

To circumvent these issues, modern protocols utilize a Lewis acid-mediated pathway . By substituting NaH with Titanium tetrachloride (TiCl₄) and utilizing trimethyl orthoformate, the reaction achieves superior regioselectivity and operational safety[5].

Causality of Reagent Selection:

-

TiCl₄ (Lewis Acid): Coordinates with the carbonyl oxygen of methyl phenylacetate, significantly increasing the electrophilicity of the alpha-carbon.

-

Trimethyl Orthoformate: Acts as a stable, easily handled methoxymethylenation agent that reacts cleanly with the enolized substrate.

-

Triethylamine (TEA): Facilitates the final elimination of methanol to form the double bond. The steric bulk of the intermediate ensures that the elimination heavily favors the thermodynamically stable (E)-isomer.

Caption: Step-by-step synthetic workflow for (E)-methyl 3-methoxy-2-phenylacrylate via Lewis acid catalysis.

Validated Experimental Protocol

This protocol is designed as a self-validating system. The strict temperature controls prevent runaway exothermic coordination, and the specific acidic quench ensures the complete breakdown of titanium complexes, preventing intractable emulsions during the aqueous workup.

Step-by-Step Methodology

Note: Conduct all steps under a dry nitrogen atmosphere.

-

Lewis Acid Activation: Charge a dry reaction flask with 350 mL of 1,2-dichloroethane. Add 87.1 g (0.45 mol) of Titanium tetrachloride (TiCl₄). Cool the system to exactly 10 °C[5].

-

Reagent Addition: Under vigorous stirring, add 47.8 g (0.45 mol) of trimethyl orthoformate dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the active electrophilic complex[5].

-

Substrate Coupling: Cool the reaction mixture to 0 °C. Add 45.0 g (0.3 mol) of methyl phenylacetate dropwise. Remove the cooling bath and stir at room temperature for 2 hours[5]. (Self-Validation: The solution will transition to a deep color, indicating successful enolization and coupling).

-

Elimination Phase: Cool the reaction to 5 °C. Slowly add 74.3 g (0.72 mol) of triethylamine. Stir at room temperature for 1 hour to drive the elimination of methanol and form the (E)-alkene[5].

-

Quenching & Phase Separation: Cool the mixture to 10 °C. Quench the reaction by carefully adding 263 g (0.72 mol) of 10% dilute HCl. Wait 10 minutes, then add 200 mL of deionized water. Separate the organic layer[5]. (Self-Validation: The acidic quench breaks the Ti-complexes, ensuring a clean phase separation).

-

Isolation & Purification: Desolvate the organic layer under reduced pressure to yield a crude yellow solid. Recrystallize the solid from n-hexane to obtain the pure (E)-methyl 3-methoxy-2-phenylacrylate as a milky white solid.

References

-

National Center for Biotechnology Information (PubChem). "Methyl 3-methoxy-2-phenyl-2-propenoate (CID 331481)." PubChem Database. URL:[Link]

- Google Patents. "Synthetic method of 3-methoxy-2-aryl methyl acrylate compound (CN102115458A)." Patent Application.

-

Zhang, M.-Z., et al. "Design, Synthesis and Antifungal Activity of Coumarin Ring-Opening Derivatives." ResearchGate. URL:[Link]

-

Journal of Chemistry. "Antifungal Activity of Coumarin Mammeisin Isolated from Species of the Kielmeyera Genre." ResearchGate. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 3-methoxy-2-phenyl-2-propenoate | C11H12O3 | CID 331481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-methoxy-2-phenyl-2-propenoate | C11H12O3 | CID 331481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Discovery and history of Methyl 3-methoxy-2-phenyl-2-propenoate

An In-depth Technical Guide to the (E)-β-methoxyacrylate (Strobilurin) Class of Fungicides

Authored by a Senior Application Scientist

Foreword

The journey from a humble wood-rotting fungus to a multi-billion dollar class of agricultural fungicides is a compelling narrative of natural product discovery, synthetic chemistry innovation, and molecular biology insight. At the heart of this story lies the (E)-β-methoxyacrylate pharmacophore, a specific arrangement of atoms corresponding to methyl 3-methoxy-2-phenyl-2-propenoate and its derivatives. This guide provides a comprehensive technical exploration of this chemical class, known as strobilurins or Quinone outside Inhibitors (QoIs). We will dissect its discovery, delve into the synthetic strategies for its creation, illuminate its precise mechanism of action, and discuss the profound impact and subsequent challenges this class has faced in global agriculture. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this pivotal class of agrochemicals.

Part 1: The Natural Blueprint - A Fungal Arms Race

The story of the strobilurins does not begin in a corporate laboratory, but in the competitive ecosystem of a forest floor. Various wood-rotting fungi, in their fight for resources, evolved to produce secondary metabolites with potent antifungal properties to suppress their competition.[1][2]

In the 1960s, Czechoslovakian scientists isolated an antifungal antibiotic they named mucidin from the porcelain fungus, Oudemansiella mucida.[3] This fungus, commonly found on decaying beech wood, produces these compounds to inhibit the growth of rival fungi.[2][4][5] Later, in 1977, German scientists isolated and characterized compounds from the fungus Strobilurus tenacellus, which grows on pine cones.[1][6][7] They named these compounds strobilurin A and strobilurin B .[7] Subsequent research revealed that mucidin and strobilurin A were, in fact, the identical molecule.[3]

These natural products, along with closely related compounds like the oudemansins (first described in 1979), were found to possess a unique chemical scaffold: the (E)-β-methoxyacrylate group.[8][9] This structural feature was identified as the essential "toxophore" responsible for their potent fungicidal activity.[6][10]

These natural strobilurins, while effective in a laboratory setting, were not viable for agricultural use. Their downfall was a critical instability under ultraviolet (UV) light, leading to rapid degradation in field conditions.[1][6][9] However, the discovery of this novel and highly effective natural toxophore sparked a race among agrochemical companies to engineer synthetic analogues that retained the potent fungicidal activity while overcoming the photostability issues.

Part 2: From Nature to Agrochemical Powerhouse - The Synthetic Revolution

The challenge for industrial chemists was to preserve the essential (E)-β-methoxyacrylate core while modifying the rest of the molecule to enhance stability and broaden the spectrum of activity. This led to an era of intense research and development, primarily at companies like BASF and Zeneca (now Syngenta), which culminated in the launch of the first synthetic strobilurin fungicides in 1996.[8][11][12][13][14]

The key innovation was the replacement of the unstable polyene chain of the natural strobilurins with more stable substituted phenyl or other aromatic ring systems.[9] This strategic modification resulted in compounds with significantly improved photostability and systemic properties, making them suitable for agricultural applications.

Two of the earliest and most successful commercial products were:

These first-generation synthetic strobilurins marked a quantum leap in fungicide technology, offering a novel mode of action with broad-spectrum control against all major classes of fungal pathogens.[6][16] Their commercial success was immediate and profound, and by the early 2000s, strobilurins accounted for a significant portion of the global fungicide market.[8][13]

The development pathway from the natural fungal metabolite to a robust agricultural product is a classic example of natural product-inspired drug discovery.

Part 3: Synthesis of the (E)-β-methoxyacrylate Core

The synthesis of the strobilurin scaffold, specifically the methyl 3-methoxy-2-phenyl-2-propenoate core, is a cornerstone of this chemical class. While numerous variations exist for different commercial products, the fundamental steps often involve formylation followed by methylation.

General Synthetic Workflow

A common approach starts with a substituted methyl phenylacetate. The key steps are:

-

Formylation: Introduction of a formyl group (-CHO) at the α-carbon of the phenylacetate. This is typically achieved via a condensation reaction, such as a Claisen condensation, using a formylating agent like methyl formate in the presence of a strong base (e.g., sodium methoxide). This creates a β-hydroxyacrylate intermediate.

-

Methylation: The hydroxyl group of the enol intermediate is then methylated to form the characteristic methoxy group of the β-methoxyacrylate. A common methylating agent is dimethyl sulfate, often used with a base like potassium carbonate.

Exemplary Protocol: Synthesis of a Generic Strobilurin Precursor

The following is a generalized, illustrative protocol based on established chemical principles for this class.[17][18]

Objective: To synthesize a generic Methyl (E)-3-methoxy-2-(2-substituted-phenyl)-2-propenoate.

Step 1: Formylation of Methyl 2-(Substituted-phenyl)acetate

-

To a stirred solution of sodium methoxide in a suitable anhydrous solvent (e.g., Tetrahydrofuran or Toluene) under an inert atmosphere (e.g., Nitrogen), add methyl formate at room temperature.

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of the starting material, Methyl 2-(substituted-phenyl)acetate, in the same solvent, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by Thin Layer Chromatography or HPLC).

-

Carefully quench the reaction by adding it to ice-cold dilute acid (e.g., HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 3-hydroxy-2-(2-substituted-phenyl)propenoate intermediate.

Step 2: Methylation of the Hydroxypropenoate Intermediate

-

Dissolve the crude intermediate from Step 1 in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF).

-

Add finely ground anhydrous potassium carbonate to the solution.

-

With vigorous stirring, add dimethyl sulfate dropwise. An exothermic reaction may be observed; maintain the temperature at 20-30 °C.

-

Stir the reaction at room temperature for 1-3 hours until the starting material is consumed.

-

Pour the reaction mixture into a large volume of water.

-

Extract the product with an appropriate solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography to yield the final product.[17]

Part 4: Mechanism of Action - Energy Production Shutdown

Strobilurins have a highly specific, single-site mode of action.[1][6] They are classified as Quinone outside Inhibitors (QoIs) because they block the electron transport chain in the mitochondria of fungal cells.[1][8][10]

Specifically, the (E)-β-methoxyacrylate toxophore binds to the "Qo" (Quinone outside) site of Complex III (also known as the cytochrome bc₁ complex) in the inner mitochondrial membrane.[9][16] This binding action physically obstructs the transfer of electrons from ubiquinol to cytochrome c₁.[6]

This blockage has a catastrophic effect on the cell:

-

Halts Electron Transport: The flow of electrons down the respiratory chain is stopped.

-

Prevents ATP Synthesis: The proton gradient necessary for ATP synthase to produce adenosine triphosphate (ATP), the cell's primary energy currency, cannot be maintained.[6][10]

-

Inhibits Fungal Growth: Deprived of energy, the fungal cell cannot carry out essential life processes. This is particularly effective at preventing spore germination and mycelial growth, making strobilurins excellent preventative fungicides.[1][6]

Part 5: Commercial Impact and Chemical Diversity

The success of the first strobilurins spurred the development of a wide range of second and third-generation analogues, each with unique properties regarding spectrum of activity, systemic movement in the plant, and rainfastness.[1]

| Active Ingredient | Developer | Year of Introduction (Approx.) | Key Characteristics |

| Kresoxim-methyl | BASF | 1996 | The first commercial strobilurin.[11][14] |

| Azoxystrobin | Zeneca (Syngenta) | 1996 | World's biggest-selling fungicide for many years.[13] |

| Trifloxystrobin | Novartis (Syngenta)/Bayer | 1999 | Mesostemic activity (strong binding to waxy leaf layer).[1] |

| Pyraclostrobin | BASF | 2002 | Broad-spectrum control and positive physiological effects on plants.[1][14] |

| Picoxystrobin | Zeneca (Syngenta) | 2001 | Excellent systemic movement and redistribution in the plant. |

| Fluoxastrobin | Bayer CropScience | 2005 | High level of systemic activity. |

Part 6: The Inevitable Challenge - Fungicide Resistance

The high specificity of the strobilurin mode of action, while making them highly effective, is also their Achilles' heel. Because they target a single site in the fungal respiratory pathway, a single point mutation in the gene encoding for cytochrome b (CYTB) can dramatically reduce the binding affinity of the fungicide.[6]

The most common and significant mutation is a substitution of glycine with alanine at position 143 (G143A). This single amino acid change is sufficient to confer a high level of resistance to most strobilurin fungicides. The emergence and spread of G143A and other mutations in key plant pathogens have posed a significant and ongoing challenge to the long-term efficacy of this chemical class, necessitating careful resistance management strategies.

Conclusion

The discovery and development of fungicides based on the Methyl 3-methoxy-2-phenyl-2-propenoate core represent a landmark achievement in agrochemical science. Inspired by nature's own chemical defenses, chemists created a class of synthetic molecules that revolutionized crop protection, offering broad-spectrum, preventative control of devastating plant diseases.[6] Their journey from a fungal metabolite to a global agricultural tool underscores the power of natural product chemistry. However, their story also serves as a critical lesson in the evolutionary arms race between chemical controls and pathogen resistance. The continued utility of this important chemical class depends on integrated pest management strategies and the ongoing search for new modes of action to ensure global food security.

References

-

Strobilurin - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

-

Use strobilurin fungicides wisely to avoid fungicide resistance development. (2010, May 4). MSU Extension. Retrieved March 15, 2026, from [Link]

-

Butt, T. M., et al. (2008). Investigations into the biosynthesis of the antifungal strobilurins. Organic & Biomolecular Chemistry, 6(18), 3325-3333. Retrieved March 15, 2026, from [Link]

-

Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. Retrieved March 15, 2026, from [Link]

-

A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. (2025, September 3). New Contaminants. Retrieved March 15, 2026, from [Link]

-

Oudemansiella mucida - Grokipedia. (n.d.). Retrieved March 15, 2026, from [Link]

-

Uncovering the Biosynthesis of Important Fungicides - the Strobilurins. (2018, September 26). Nature Portfolio Bioengineering Community. Retrieved March 15, 2026, from [Link]

-

Butt, T. M., et al. (2008). Investigations into the biosynthesis of the antifungal strobilurins. Organic & Biomolecular Chemistry, 6(18), 3325-3333. Retrieved March 15, 2026, from [Link]

-

Strobilurin biosynthesis in Basidiomycete fungi. (n.d.). Repository of Leibniz Universität Hannover. Retrieved March 15, 2026, from [Link]

-

Oudemansiella mucida Porcelain Fungus. (n.d.). The Flora of West Glamorgan. Retrieved March 15, 2026, from [Link]

-

Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. (2012). Journal of Agricultural and Food Chemistry, 60(16), 4046-4054. Retrieved March 15, 2026, from [Link]

-

Oudemansiella mucida (Schrad.) Höhn. - Porcelain Fungus. (n.d.). First Nature. Retrieved March 15, 2026, from [Link]

-

Oudemansiella mucida - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

-

Antibiotic Mucidin from the Porcelain Mushroom Oudemansiella mucida versus Strobilurin from Strobilurus tenacellus (Agaricomycetes). (2011). International Journal of Medicinal Mushrooms, 13(3), 289-293. Retrieved March 15, 2026, from [Link]

-

Strobilurin - Grokipedia. (n.d.). Retrieved March 15, 2026, from [Link]

-

Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. Retrieved March 15, 2026, from [Link]

-

Sauter, H., et al. (1999). Strobilurins: Evolution of a New Class of Active Substances. Angewandte Chemie International Edition, 38(10), 1328-1349. Retrieved March 15, 2026, from [Link]

-

Synthesis of E-methyl 3-methoxy-2-(2'-benzyloxyphenyl)propenoate. (n.d.). PrepChem.com. Retrieved March 15, 2026, from [Link]

-

Methyl 3-methoxy-2-phenyl-2-propenoate. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

-

Understanding the strobilurin fungicides. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

CAS 117428-51-0 (Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate). (n.d.). AHH Chemical. Retrieved March 15, 2026, from [Link]

- Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate. (n.d.). Google Patents.

- Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor. (n.d.). Google Patents.

-

Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate. (n.d.). Chemsrc. Retrieved March 15, 2026, from [Link]

-

Cas 117428-51-0,Methyl (E)-3-methoxy-2-(2-chloromethylphenyl). (n.d.). LookChem. Retrieved March 15, 2026, from [Link]

-

Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds. (2011, July 6). Patsnap. Retrieved March 15, 2026, from [Link]

-

Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved March 15, 2026, from [Link]

- Method for preparing 3-methoxy methyl propionate. (n.d.). Google Patents.

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020, June 29). Molecules, 25(13), 3004. Retrieved March 15, 2026, from [Link]

-

methyl 3-methoxy-2,2-dimethyl-3-phenylpropanoate. (n.d.). Chemical Synthesis Database. Retrieved March 15, 2026, from [Link]

-

Methyl-3-Methoxy-2-(2-Chloromethylphenyl)-2-Propenoate. (n.d.). World Mart Export B2B Portal. Retrieved March 15, 2026, from [Link]

- It is a kind of(E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique. (n.d.). Google Patents.

-

Methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate: An Ecstasy Precursor Seized in Sydney, Australia. (2007). Journal of Forensic Sciences, 52(4), 898-903. Retrieved March 15, 2026, from [Link]

-

2-methoxy-3-methyl pyrazine. (n.d.). The Good Scents Company. Retrieved March 15, 2026, from [Link]

Sources

- 1. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]

- 2. Oudemansiella mucida Porcelain Fungus | West Glamorgan Flora [westglamorganflora.org.uk]

- 3. dl.begellhouse.com [dl.begellhouse.com]

- 4. Oudemansiella mucida â Grokipedia [grokipedia.com]

- 5. Oudemansiella mucida - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. davidmoore.org.uk [davidmoore.org.uk]

- 8. Strobilurin - Wikipedia [en.wikipedia.org]

- 9. aws.agroconsultasonline.com [aws.agroconsultasonline.com]

- 10. maxapress.com [maxapress.com]

- 11. agriculture.basf.com [agriculture.basf.com]

- 12. Strobilurin â Grokipedia [grokipedia.com]

- 13. The strobilurin fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. basf.com [basf.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. prepchem.com [prepchem.com]

- 18. Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to Methyl 3-methoxy-2-phenyl-2-propenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-phenyl-2-propenoate is a substituted α,β-unsaturated ester with a chemical structure that holds significant interest for synthetic chemists and drug discovery scientists. Its molecular framework, featuring a phenyl group and a methoxy group attached to the double bond, provides a versatile scaffold for the development of novel compounds with potential applications in agrochemicals and pharmaceuticals. The presence of multiple functional groups—an ester, an ether, and a conjugated system—imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.

Chemical and Physical Properties

Methyl 3-methoxy-2-phenyl-2-propenoate has the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1] While detailed experimental physical properties are not extensively reported in the literature, its structure suggests it is a relatively non-polar molecule, likely soluble in common organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| IUPAC Name | methyl 3-methoxy-2-phenylprop-2-enoate | |

| CAS Number | 6460-86-2 |

Synthesis of Methyl 3-methoxy-2-phenyl-2-propenoate

The synthesis of methyl 3-methoxy-2-phenyl-2-propenoate can be approached through several synthetic strategies, primarily involving the formation of the α,β-unsaturated system and the introduction of the methoxy group. Based on analogous reactions, a common and effective method involves the methylation of a β-hydroxypropenoate precursor.

Conceptual Synthetic Pathway

A plausible and efficient synthesis route starts from a phenylacetate derivative. The core of this strategy is a formylation reaction to introduce the hydroxymethylene group, followed by methylation to yield the target compound.

Caption: Conceptual synthetic pathway for Methyl 3-methoxy-2-phenyl-2-propenoate.

Experimental Protocol: Synthesis via Methylation of Methyl 3-hydroxy-2-phenyl-2-propenoate

This protocol is adapted from the synthesis of a structurally similar compound, E-methyl 3-methoxy-2-(2'-benzyloxyphenyl)propenoate, and provides a robust framework for the synthesis of the title compound.[2]

Step 1: Synthesis of the Precursor, Methyl 3-hydroxy-2-phenyl-2-propenoate (Not detailed)

The precursor, methyl 3-hydroxy-2-phenyl-2-propenoate, can be synthesized via a Claisen condensation reaction between methyl phenylacetate and methyl formate in the presence of a strong base like sodium hydride.

Step 2: Methylation of Methyl 3-hydroxy-2-phenyl-2-propenoate

-

Dissolution: Dissolve the crude methyl 3-hydroxy-2-phenyl-2-propenoate in a suitable dry aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) to the solution. The carbonate acts as a base to deprotonate the hydroxyl group, forming the corresponding alkoxide.

-

Methylating Agent Addition: To the stirred suspension, add dimethyl sulfate ((CH₃)₂SO₄) dropwise. Dimethyl sulfate is a potent methylating agent. The reaction should be maintained at or slightly above room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure methyl 3-methoxy-2-phenyl-2-propenoate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, and the two methoxy groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 7.5 | s | 1H | Vinylic proton (=CH-OCH₃) |

| ~ 3.8 | s | 3H | Ester methoxy protons (COOCH₃) |

| ~ 3.7 | s | 3H | Ether methoxy protons (=CH-OCH₃) |

The exact chemical shifts will depend on the solvent and the stereochemistry of the double bond (E/Z isomerism).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (ester) |

| ~ 160 | =C-OCH₃ |

| ~ 135 | Quaternary aromatic carbon |

| ~ 128 - 130 | Aromatic CH carbons |

| ~ 110 | =C-Ph |

| ~ 60 | -OCH₃ (ether) |

| ~ 52 | -OCH₃ (ester) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1710 | C=O stretch (α,β-unsaturated ester) |

| ~ 1640 | C=C stretch (alkene) |

| ~ 1250 & 1100 | C-O stretch (ester and ether) |

| ~ 3050 | C-H stretch (aromatic) |

| ~ 2950 | C-H stretch (aliphatic) |

The IR spectrum of the related compound E-methyl 3-methoxy-2-(2'-benzyloxyphenyl)propenoate shows characteristic peaks at 1710 and 1640 cm⁻¹, supporting these predictions.[2]

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.21 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy and methoxycarbonyl groups.

Reactivity and Potential Transformations

The chemical reactivity of methyl 3-methoxy-2-phenyl-2-propenoate is dictated by its key functional groups: the α,β-unsaturated ester and the enol ether.

Reactions at the α,β-Unsaturated System

The conjugated system is susceptible to nucleophilic attack at the β-position (Michael addition). This reactivity allows for the introduction of a wide range of substituents, making it a valuable synthetic intermediate.

Reactivity of the Methoxy Group

The enol ether methoxy group can be sensitive to acidic conditions, potentially leading to hydrolysis to the corresponding β-keto ester. This provides a pathway to further functionalize the molecule.

Caption: Key reactive sites of Methyl 3-methoxy-2-phenyl-2-propenoate.

Applications and Future Perspectives

While specific biological activity data for methyl 3-methoxy-2-phenyl-2-propenoate is limited in the public domain, the β-methoxyacrylate scaffold is a well-established toxophore in the agrochemical industry.

Agrochemical Potential

A closely related compound, methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate, is a known intermediate in the synthesis of Flufenoxystrobin, a strobilurin fungicide.[3] Strobilurins act by inhibiting mitochondrial respiration in fungi. This suggests that methyl 3-methoxy-2-phenyl-2-propenoate and its derivatives could be explored for the development of new agrochemicals.

Pharmaceutical and Drug Development Relevance

The phenylpropenoate moiety is present in various biologically active natural products and synthetic compounds. The structural similarity of methyl 3-methoxy-2-phenyl-2-propenoate to intermediates used in pharmaceutical research suggests its potential as a building block for the synthesis of novel therapeutic agents.[] The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, and its strategic placement is a common tactic in drug design.

Conclusion

Methyl 3-methoxy-2-phenyl-2-propenoate is a molecule with significant synthetic potential. While a comprehensive experimental characterization is not yet fully documented in publicly accessible literature, this guide provides a robust framework based on the analysis of closely related compounds and established chemical principles. The synthetic routes outlined, along with the predicted spectroscopic data, offer a solid starting point for researchers interested in this compound. Its structural relationship to important agrochemicals and its potential as a scaffold in medicinal chemistry underscore the need for further investigation into its synthesis, reactivity, and biological activity. Future research in these areas will undoubtedly unlock the full potential of this versatile molecule.

References

-

PrepChem. Synthesis of E-methyl 3-methoxy-2-(2'-benzyloxyphenyl)propenoate. Available at: [Link]

-

PubChem. Methyl 3-methoxy-2-phenyl-2-propenoate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthesis of E- and Z-o-Methoxy-Substituted 2,3Diphenyl Propenoic Acids and Its Methyl Esters. Available at: [Link]

-

Chemsrc. Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate. Available at: [Link]

-

PubChem. Methyl 2-[3-(methoxymethyl)phenyl]prop-2-enoate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Material. Available at: [Link]

-

Journal of Undergraduate Chemistry Research. AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones. Available at: [Link]

-

Phytochemical Analysis. Rapid Identification of Polymethoxylated Flavonoids in Traditional Chinese Medicines with a Practical Strategy of Stepwise Mass Defect Filtering. Available at: [Link]

-

PubMed. Methyl 3-(4-methoxyphenyl)prop-2-enoate. Available at: [Link]

-

SpectraBase. Methyl 3-(2-methoxyphenyl)-2-phenyl-propanoate - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

- Google Patents. CN107266316A - It is a kind of(E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique.

-

PubMed. Gas chromatography-mass spectrometry analysis of regioisomeric ring substituted methoxy methyl phenylacetones. Available at: [Link]

-

ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link]

-

PubChem. Methyl 3-methoxy-3-phenylpropanoate. National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar. 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Available at: [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]

Sources

Biological Activity of Methyl 3-methoxy-2-phenyl-2-propenoate Derivatives: A Mechanistic and Methodological Guide

Prepared by: Senior Application Scientist, Fungicide Discovery & Target Biology

Executive Summary

Methyl 3-methoxy-2-phenyl-2-propenoate—commonly referred to in the literature as the (E)-methyl 3-methoxy-2-phenylacrylate or β-methoxyacrylate pharmacophore—is the structural cornerstone of the strobilurin class of agricultural and pharmaceutical fungicides[1]. Originally inspired by natural secondary metabolites isolated from basidiomycetes such as Strobilurus tenacellus, synthetic derivatives of this core structure have revolutionized disease management across eukaryotic pathogens.

This whitepaper provides an in-depth analysis of the biological activity of these derivatives, elucidating their molecular mechanism of action, Structure-Activity Relationship (SAR) dynamics, and the precise, self-validating methodologies required to quantify their efficacy in a modern discovery laboratory.

Mechanistic Grounding: The Cytochrome bc1 Complex

The biological activity of methyl 3-methoxy-2-phenyl-2-propenoate derivatives is strictly defined by their role as Quinone outside Inhibitors (QoIs)[2].

Mode of Action (MoA)

These derivatives target the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain[3]. The fundamental causality of their fungicidal activity lies in competitive binding:

-

Target Site: The derivatives bind specifically to the quinol oxidation (Qo) site of cytochrome b[4].

-

Electron Blockade: By occupying this pocket, the β-methoxyacrylate pharmacophore mimics the natural substrate (ubiquinol), physically preventing the transfer of electrons between cytochrome b and cytochrome c1[1].

-

Cellular Collapse: This blockade halts the oxidation of NADH, collapses the transmembrane proton electrochemical gradient, and completely depletes cellular ATP, leading to rapid apoptosis of the fungal pathogen[1].

Expert Insight: The spatial geometry of the molecule is non-negotiable. Only the (E)-isomer of the methyl 3-methoxy-2-propenoate group possesses the correct topological orientation to fit the Qo pocket. The (Z)-isomer is sterically hindered and exhibits near-zero biological activity.

Diagram 1: Competitive blockade of the Qo site by methyl 3-methoxy-2-phenyl-2-propenoate.

Structure-Activity Relationship (SAR) & Rational Design

To overcome rapid resistance development—most notably the G143A mutation where glycine is substituted by alanine at position 143 of the cytochrome b protein[4]—synthetic chemists manipulate the molecule across three distinct domains:

-

The Pharmacophore: The methyl 3-methoxy-2-phenyl-2-propenoate core. This must remain largely conserved to ensure receptor affinity[5].

-

The Arene Bridge: Typically an ortho-substituted phenyl ring that dictates the dihedral angle of the side chain.

-

The Side Chain (Lipophilic Tail): This is the primary site of experimental modification.

Causality in Side-Chain Modifications

Recent advancements have demonstrated that integrating bulky, structurally diverse moieties into the side chain bypasses traditional resistance mechanisms. For instance, incorporating coumarin ring-opening derivatives or SDHI-based (Succinate Dehydrogenase Inhibitor) amides alters the lipophilicity (LogP) and spatial footprint of the molecule[2][5]. This dual-pharmacophore approach forces the molecule into secondary binding pockets within Complex III, restoring efficacy against resistant strains like Botrytis cinerea and Pyricularia oryzae[2].

Quantitative Data Presentation

The following table synthesizes the in vitro fungicidal activity (EC50 values) of advanced methyl 3-methoxy-2-phenyl-2-propenoate derivatives modified with coumarin and SDHI side-chains, compared against a commercial baseline (Azoxystrobin).

| Compound Class / Modification | Target Pathogen | EC50 (µM) | Relative Efficacy vs. Baseline | Reference |

| Baseline (Azoxystrobin) | Botrytis cinerea | 0.088 | 1.0x (Control) | [5] |

| Coumarin Ring-Opening Deriv. (6b) | Botrytis cinerea | 0.054 | 1.6x Higher | [5] |

| Coumarin Ring-Opening Deriv. (6e) | Botrytis cinerea | 0.082 | 1.07x Higher | [5] |

| SDHI-Hybrid Deriv. (12a) | Pyricularia oryzae | 0.041 | 2.1x Higher | [2] |

| SDHI-Hybrid Deriv. (12b) | Sclerotinia sclerotiorum | 0.065 | 1.3x Higher | [2] |

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the biological activity of synthesized derivatives.

Protocol A: In Vitro Mycelial Growth Inhibition Assay

Purpose: To quantify the macroscopic fungicidal efficacy (EC50) of the derivative.

-

Compound Solubilization: Dissolve the synthesized methyl 3-methoxy-2-phenyl-2-propenoate derivative in analytical-grade DMSO to create a 10,000 µg/mL stock.

-

Causality: These derivatives are highly lipophilic. DMSO ensures complete solvation. The final assay concentration of DMSO must not exceed 0.5% v/v to prevent baseline solvent toxicity from skewing the fungal growth data.

-

-

Media Preparation: Amend molten Potato Dextrose Agar (PDA) at 45°C with the stock solution to achieve serial concentrations (e.g., 50, 10, 2, 0.4, 0.08 µg/mL). Pour into 90 mm Petri dishes.

-

Inoculation: Extract a 5 mm mycelial plug from the leading edge of a 7-day-old active fungal culture (e.g., B. cinerea) and place it inverted in the center of the amended PDA plate.

-

Validation Control: Run a negative control (PDA + 0.5% DMSO) and a positive control (PDA + Azoxystrobin). This validates that any growth inhibition is strictly due to the derivative's action.

-

Incubation & Measurement: Incubate at 25°C in the dark. Measure the colony diameter using digital calipers when the negative control reaches the plate edge. Calculate the inhibition rate (%) and derive the EC50 using probit analysis.

Protocol B: Target-Site Cytochrome bc1 Complex Inhibition Assay

Purpose: To confirm that the MoA is specifically Qo-site blockade.

-

Mitochondrial Isolation: Isolate mitochondria from fungal cells using differential centrifugation in a sucrose-HEPES buffer (pH 7.4) containing protease inhibitors.

-

Assay Initialization: In a quartz cuvette, combine the mitochondrial suspension, 50 µM oxidized cytochrome c, and the test derivative (at its calculated EC50 concentration).

-

Reaction Trigger: Initiate the reaction by adding 50 µM decylubiquinol (an artificial electron donor).

-

Spectrophotometric Quantification: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over 3 minutes.

-

Causality: Cytochrome c absorbs strongly at 550 nm only in its reduced state. If the derivative successfully blocks the Qo site, electron transfer is halted, and the absorbance curve will remain flat. A rising curve indicates a failure of the derivative to bind the target site.

-

Diagram 2: High-throughput screening workflow for derivative evaluation.

References

- Dual-active antifungal agents containing strobilurin and SDHI-based pharmacophores.National Center for Biotechnology Information (NCBI). Available at:[https://vertexaisearch.cloud.google.

- Design, Synthesis and Antifungal Activity of Coumarin Ring-Opening Derivatives.National Center for Biotechnology Information (NCBI). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGldgFtpHwPLTJa-IQPvsIYFry1uGknN-_SzZ9mzGtO3t1ZfWA1d31SxqblMe8E4OKvDeaPog05fN7VsmWSppCBWqAT94957gzSFNBzTRWtAc3uBhzpZmdFHD4PNjgnPFytghWurBug9BSPA3w=]

- Understanding the Strobilurin Fungicides (FRAC code 11).Rutgers Plant and Pest Advisory. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzWBpVZXq3v4M-mpYOImZcEE1VC5O_q6TUMHuR1ie1Ke1ogsgrrgPnlyHdWJPluYvxNWOwzKEvLWNGu4537NTUTw_bBJmJW2TCx4Y4nThNDPeRuDS31ul4OALUrCnd7QHc-dFpuBOVNjj_xN-ox5hVWmib7kc8JvxD_sac0Jcq5qZKsPyTHcLIrRqqZE_HLfepYEcIFZfW-3Y=]

- Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents.National Center for Biotechnology Information (NCBI). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Cvqt2XEYd5hKUeBqgWOuzawdpdhCsOrl0k8qOXpgk0R9q-GVirHB7-CBsA_V3-YvM5rMxBX0M-zfbxQvMSHmDNXQBL1Tv3w7opMZltrszXLCpOJHrrcSbJYd437Bgu1GFuFawqorV12QAaU=]

- Molecular basis of resistance to cytochrome bc1 inhibitors.Oxford Academic. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvw7Y8EAN6GKvNl7h7sY2dRujIFlEerfHd5hUE1O6E6QRQLMu5sgL4s7c-HW7zuTcZjrtKF39EjZdHBwsLO2GSgLtJj8N7h6jrYmxxTHGy9odm6kZbqdmb2CtPLKydq8JJd1JSzvs9gfn7BZsf6xs7HA==]

Sources

- 1. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual-active antifungal agents containing strobilurin and SDHI-based pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Understanding the Strobilurin Fungicides (FRAC code 11) — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 5. Design, Synthesis and Antifungal Activity of Coumarin Ring-Opening Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Methyl 3-methoxy-2-phenyl-2-propenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for methyl 3-methoxy-2-phenyl-2-propenoate. As a substituted α,β-unsaturated ester, this compound presents a unique set of handling requirements that necessitate a thorough understanding of its chemical properties, potential hazards, and emergency procedures. This document, intended for laboratory and drug development professionals, synthesizes critical information on exposure controls, personal protective equipment, spill management, and waste disposal. By elucidating the causality behind recommended safety measures, this guide aims to foster a culture of safety and ensure the well-being of personnel working with this and structurally related compounds.

Introduction: Chemical and Physical Properties

Methyl 3-methoxy-2-phenyl-2-propenoate is a chemical intermediate with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1] A comprehensive understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| IUPAC Name | methyl 3-methoxy-2-phenylprop-2-enoate | PubChem[1] |

| CAS Number | 6460-86-2 | PubChem[1] |

| Appearance | Expected to be a solid or liquid | General chemical knowledge |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Solubility | Expected to be soluble in organic solvents | General chemical knowledge |

The presence of the α,β-unsaturated ester moiety is a key determinant of its reactivity and toxicological profile. This functional group can act as a Michael acceptor, rendering the molecule susceptible to nucleophilic attack. This reactivity is central to both its synthetic utility and its potential biological activity, which necessitates the stringent handling protocols outlined in this guide.

Hazard Identification and GHS Classification

While a specific, publicly available Safety Data Sheet (SDS) for methyl 3-methoxy-2-phenyl-2-propenoate is not readily found, a hazard assessment can be extrapolated from data on structurally similar compounds, particularly substituted acrylates. The primary hazards associated with this class of compounds include:

-

Skin Irritation: Acrylates are known to be irritating to the skin.[2][3] Prolonged or repeated contact can lead to dermatitis.

-

Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[2][3]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[2][3]

-

Sensitization: Some acrylates are known to be skin sensitizers, meaning that repeated exposure can lead to an allergic reaction.[4]

Based on the hazards of related acrylates, the following GHS classification should be conservatively assumed:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system

It is imperative to handle this compound as if it possesses these hazards until specific toxicological data becomes available.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of methyl 3-methoxy-2-phenyl-2-propenoate should be conducted in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional safety standards.

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of where the compound is handled.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin, eye, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[5]

-

Skin Protection:

-

Gloves: Nitrile gloves are recommended for handling acrylates.[7] It is crucial to check the manufacturer's glove compatibility data. Double-gloving may be prudent for extended operations. Gloves should be inspected for any signs of degradation or puncture before and during use and changed frequently.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Recommended PPE for handling methyl 3-methoxy-2-phenyl-2-propenoate.

Safe Handling and Storage

Handling

-

Avoid Inhalation, Ingestion, and Contact: As a guiding principle, all direct contact with the compound should be avoided.

-

Grounding and Bonding: For transfers of larger quantities, particularly if the compound is a powder, equipment should be grounded and bonded to prevent static discharge, which could be an ignition source.[3]

-

Air Sensitivity: Due to its unsaturated nature, the compound may be sensitive to air and light, potentially leading to polymerization or degradation. It is prudent to handle it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or for reactions sensitive to oxidation.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling.[8] Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Store in a tightly sealed, light-resistant container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may catalyze hazardous reactions, including polymerization.

Reactivity and Stability

-

Thermal Decomposition: While specific data for this compound is unavailable, the thermal decomposition of related aromatic methoxy compounds can lead to the loss of the methyl group and fragmentation of the aromatic ring at high temperatures, potentially generating carbon monoxide and carbon dioxide.[9] The pyrolysis of phenyl acetate, a structurally related ester, can yield phenol and ketene.[10]

-

Hazardous Polymerization: As an acrylate, there is a potential for hazardous polymerization, especially when exposed to heat, light, or incompatible materials. Polymerization can be exothermic and lead to a dangerous increase in temperature and pressure in a closed container.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Wash the skin with soap and water.[5] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Accidental Release Measures

A well-rehearsed spill response plan is essential for mitigating the risks associated with an accidental release.

Small Spills

-

Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

-

Don PPE: Wear the appropriate personal protective equipment as outlined in Section 3.2.

-

Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[3]

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills

-

Evacuate: Immediately evacuate the area and prevent re-entry.

-

Emergency Services: Contact your institution's emergency response team and provide them with details of the spill.

-

Ventilation: If it can be done safely, increase ventilation to the area.

-

Ignition Sources: Remove all sources of ignition.

Caption: A generalized workflow for responding to spills of methyl 3-methoxy-2-phenyl-2-propenoate.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[5] Do not allow it to enter the sewer system or waterways.[5]

-

Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. They can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning where permitted.[5]

Conclusion

Methyl 3-methoxy-2-phenyl-2-propenoate is a valuable chemical intermediate that requires careful and informed handling. While specific toxicological data for this compound is limited, a conservative approach based on the known hazards of structurally related α,β-unsaturated esters is warranted. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for minimizing risk and ensuring a safe laboratory environment. Researchers and drug development professionals are encouraged to review this information thoroughly and to integrate these practices into their standard operating procedures.

References

- ChemicalBook. (2022, August 11). Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate - Safety Data Sheet.

- chemBlink. (n.d.). SDS of Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate, Safety Data Sheets, CAS 117428-51-0.

- PubChem. (n.d.). Methyl 3-methoxy-2-phenyl-2-propenoate.

- AK Scientific, Inc. (n.d.). Acrylates copolymer powder - Safety Data Sheet.

-

Unimolecular Thermal Decomposition of Phenol and d5-phenol: Direct Observation of Cyclopentadiene Formation via Cyclohexadienone. (2012, January 28). PubMed. Retrieved from [Link]

- Cole-Parmer. (2006, July 12). Material Safety Data Sheet - Methyl 3-methoxypropionate.

- Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual.

- The University of Iowa. (n.d.). Spill/Emergency Planning. Retrieved from The University of Iowa Environmental Health and Safety.

- Health and Safety Executive. (n.d.). Emergency response / spill control.

- NextSDS. (n.d.). 3-methoxy-2-phenylpropanoic acid — Chemical Substance Information.

- Weill Cornell Medicine. (n.d.). Hazardous Material Spill - Emergency Information. Retrieved from WCM Environmental Health and Safety.

- Thermo Fisher Scientific. (2025, September 7). 4'-Methoxypropiophenone - SAFETY DATA SHEET.

- Florida State University. (n.d.). Chemical Spills - Emergency Management.

- Thermo Fisher Scientific. (n.d.). Methyl 3-phenylpropionate - SAFETY DATA SHEET.

- University of Toronto. (n.d.). Chemical Spill Procedures - Environmental Health & Safety.

- Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters.

- Australian Industrial Chemicals Introduction Scheme. (2014, September 18). 2-Propenoic acid, methyl ester: Human health tier II assessment.

-

Local and Systemic Effects of Unpolymerised Monomers. (n.d.). PMC - NIH. Retrieved from [Link]

- What is Methyl (E)-3-methoxy-2-(2-(chloromethyl)phenyl)acrylate. (n.d.).

- National Laboratory of the Rockies Research Hub. (2011, September 1). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadieneone, Vinylacetylene and Acetylene.

-

Methoxyfenozide; Benzoic Acid, 3-methoxy-2-methyl-2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide; Pesticide Tolerance. (2000, July 5). Federal Register. Retrieved from [Link]

- Pyrolysis of phenyl acetate: a concerted reaction. (n.d.). RSC Publishing.

-

THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. (n.d.). ResearchGate. Retrieved from [Link]

- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (n.d.). Central Washington University.

- Kinetics and Mechanism of the Thermal Decomposition Reaction of 3,6-diphenyl- 1,2,4,5-tetroxane in 2-methylcellosolve Solution. (n.d.). Bentham Science Publisher.

- Propane, 2-methoxy-2-methyl-: Human health tier II assessment Preface. (2014, February 7). Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

- 1. Methyl 3-methoxy-2-phenyl-2-propenoate | C11H12O3 | CID 331481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 7. petrochemistry.eu [petrochemistry.eu]

- 8. Local and Systemic Effects of Unpolymerised Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-hub.nrel.gov [research-hub.nrel.gov]

- 10. Pyrolysis of phenyl acetate: a concerted reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Where to buy Methyl 3-methoxy-2-phenyl-2-propenoate

Strategic Sourcing and Synthesis of Methyl 3-Methoxy-2-Phenyl-2-Propenoate: A Technical Guide for Agrochemical and Pharmaceutical Development

Executive Summary

Methyl 3-methoxy-2-phenyl-2-propenoate (CAS: 6460-86-2), also known as (E)-methyl 3-methoxy-2-phenylacrylate, is a highly specialized chemical intermediate. It serves as the core β -methoxyacrylate pharmacophore for a major class of agricultural fungicides known as strobilurins (e.g., azoxystrobin, coumoxystrobin)[1][2]. Due to its specific application in QoI (Quinone outside Inhibitor) development, it is rarely stocked in bulk by generalist chemical catalogs. This whitepaper provides drug development professionals and agrochemical researchers with a comprehensive guide on where to source this compound, how to synthesize it in-house when supply chains bottleneck, and how to analytically validate its structural integrity.

Strategic Sourcing: Where to Buy

Because methyl 3-methoxy-2-phenyl-2-propenoate is a specialized building block rather than a common laboratory reagent, researchers must pivot away from standard suppliers (like Sigma-Aldrich or Fisher Scientific) and utilize specialized agrochemical intermediate vendors or custom synthesis organizations (CROs)[3][4].

Chemical aggregators such as [4] and list specific manufacturers capable of producing this compound at scale. Notable specialized suppliers include JH Chem and Molaid[5].

Table 1: Sourcing Matrix for CAS 6460-86-2

To optimize your procurement strategy, compare the sourcing channels below based on your project phase and required scale:

| Sourcing Channel | Vendor Examples | Typical Lead Time | Expected Purity | Target Application |

| Specialized Intermediates | , Molaid | 1 - 3 weeks | >95% (Mixed isomers) | Early-stage R&D, SAR screening |

| Custom Synthesis (CRO) | WuXi AppTec, Pharmaron | 4 - 8 weeks | >98% (Isomerically pure) | Pre-clinical testing, GLP studies |

| Chemical Aggregators | ChemBuyersGuide, PubChem | Varies by vendor | Unverified | Initial vendor discovery |

| In-House Synthesis | Internal Chemistry Lab | 3 - 5 days | >98% (Post-purification) | Rapid iterative analog synthesis |

In-House Synthesis & Scale-Up Protocol

When commercial lead times are prohibitive, in-house synthesis is the most viable path forward. The most efficient and scalable route avoids the classic, highly toxic dimethyl sulfate (DMS) methylation, utilizing instead a Titanium Tetrachloride ( TiCl4 )-mediated condensation of methyl phenylacetate with trimethyl orthoformate[6].

Causality of Experimental Choices

-

Lewis Acid Activation ( TiCl4 ): TiCl4 is selected because it strongly coordinates with trimethyl orthoformate, generating a highly reactive dimethoxycarbenium ion. This facilitates a rapid electrophilic attack on the α -carbon of methyl phenylacetate[6].

-

Temperature Control (0-10°C): The electrophilic addition is highly exothermic. Strict thermal control prevents the polymerization of the enol ether and suppresses the formation of unwanted side products.

-